Ethyl 4-bromobenzo[d]isoxazole-3-carboxylate Ethyl 4-bromobenzo[d]isoxazole-3-carboxylate
Brand Name: Vulcanchem
CAS No.: 1352398-39-0
VCID: VC2873261
InChI: InChI=1S/C10H8BrNO3/c1-2-14-10(13)9-8-6(11)4-3-5-7(8)15-12-9/h3-5H,2H2,1H3
SMILES: CCOC(=O)C1=NOC2=C1C(=CC=C2)Br
Molecular Formula: C10H8BrNO3
Molecular Weight: 270.08 g/mol

Ethyl 4-bromobenzo[d]isoxazole-3-carboxylate

CAS No.: 1352398-39-0

Cat. No.: VC2873261

Molecular Formula: C10H8BrNO3

Molecular Weight: 270.08 g/mol

* For research use only. Not for human or veterinary use.

Ethyl 4-bromobenzo[d]isoxazole-3-carboxylate - 1352398-39-0

Specification

CAS No. 1352398-39-0
Molecular Formula C10H8BrNO3
Molecular Weight 270.08 g/mol
IUPAC Name ethyl 4-bromo-1,2-benzoxazole-3-carboxylate
Standard InChI InChI=1S/C10H8BrNO3/c1-2-14-10(13)9-8-6(11)4-3-5-7(8)15-12-9/h3-5H,2H2,1H3
Standard InChI Key BRQZKGFINOTWCX-UHFFFAOYSA-N
SMILES CCOC(=O)C1=NOC2=C1C(=CC=C2)Br
Canonical SMILES CCOC(=O)C1=NOC2=C1C(=CC=C2)Br

Introduction

Ethyl 4-bromobenzo[d]isoxazole-3-carboxylate is a chemical compound belonging to the class of isoxazoles, which are five-membered heterocycles containing an isoxazole ring. This compound is specifically characterized by the presence of a bromine atom at the 4-position of the benzo ring and an ethyl ester at the carboxylate group. Isoxazoles are known for their diverse biological activities, making them valuable in medicinal chemistry and materials science.

Synthesis and Reactivity

Ethyl 4-bromobenzo[d]isoxazole-3-carboxylate can be synthesized through various chemical methods, including reactions involving hydroxylamine derivatives and carboxylic acids. The compound's structural and functional properties make it a subject of interest in both academic research and industrial applications. Its reactivity can be exploited in synthetic pathways to create more complex molecules or functionalized derivatives that may exhibit enhanced biological activity.

Biological Activity and Applications

Isoxazole derivatives, including Ethyl 4-bromobenzo[d]isoxazole-3-carboxylate, have shown potential in medicinal chemistry due to their ability to interact with biological targets such as enzymes or receptors. The presence of the isoxazole ring contributes to its ability to form hydrogen bonds and engage in π-stacking interactions, which are crucial for binding affinity. Studies have indicated that derivatives of isoxazoles can inhibit enzymes like acetylcholinesterase, making them potential candidates for treating neurodegenerative diseases.

Safety and Handling

Ethyl 4-bromobenzo[d]isoxazole-3-carboxylate is classified as harmful if swallowed, in contact with skin, or inhaled. It requires careful handling with protective equipment and should be stored in a dry place in a closed container. The compound is used primarily in research and development settings .

Safety Data

Hazard StatementDescription
H302Harmful if swallowed
H312Harmful in contact with skin
H332Harmful if inhaled
P260Do not breathe dust/fume/gas/mist/vapours/spray
P270Do not eat, drink or smoke when using this product
P280Wear protective gloves/protective clothing/eye protection/face protection

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